molecular formula C24H26N4O4S B2769880 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-33-6

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2769880
CAS RN: 688055-33-6
M. Wt: 466.56
InChI Key: BBZHVXZLLZLCIY-UHFFFAOYSA-N
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Description

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research on related quinazoline and piperazine derivatives has unveiled diverse synthetic routes and chemical transformations. For instance, studies have detailed the synthesis of quinazolin-4(3H)-one derivatives and their reactions with different nucleophiles, leading to a variety of functionalized compounds. These synthetic methodologies are crucial for the development of compounds with potential biological activity or for further chemical modifications (Markosyan et al., 2018; Acharyulu et al., 2010).

Potential Biological Activities

Quinazoline and piperazine frameworks are prominent in the design of molecules with potential biological activities. For example, quinazoline derivatives have been investigated for their antimicrobial properties, with some compounds showing significant activity against various bacterial and fungal strains. This indicates the potential of such structures in developing new antimicrobial agents (Fawzy et al., 2012; Patel et al., 2012).

Antitumor and Antiproliferative Activities

The quinazoline nucleus, often modified with piperazine rings, has been explored for antitumor and antiproliferative activities. Certain derivatives have demonstrated promising results against various cancer cell lines, suggesting the relevance of these structural motifs in the design of anticancer drugs (Nowak et al., 2015; Li et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with 2,3-dimethylphenylpiperazine followed by cyclization with ethyl chloroformate and sodium sulfide to form the target compound.", "Starting Materials": [ "2-amino-4,5-dimethoxybenzoic acid", "2,3-dimethylphenylpiperazine", "ethyl chloroformate", "sodium sulfide" ], "Reaction": [ "Step 1: 2-amino-4,5-dimethoxybenzoic acid is reacted with 2,3-dimethylphenylpiperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 7-[3-(4-(2,3-dimethylphenyl)piperazin-1-yl)propyl]-6-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 2: The intermediate is then treated with ethyl chloroformate and triethylamine to form the corresponding ethyl ester.", "Step 3: The resulting ester is then treated with sodium sulfide to effect cyclization and form the target compound, 7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] }

CAS RN

688055-33-6

Molecular Formula

C24H26N4O4S

Molecular Weight

466.56

IUPAC Name

7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H26N4O4S/c1-15-4-3-5-19(16(15)2)26-8-10-27(11-9-26)22(29)6-7-28-23(30)17-12-20-21(32-14-31-20)13-18(17)25-24(28)33/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,33)

InChI Key

BBZHVXZLLZLCIY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C

solubility

not available

Origin of Product

United States

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